molecular formula C16H21NO3 B128105 4-Hydroxypropranolol CAS No. 10476-53-6

4-Hydroxypropranolol

Cat. No. B128105
CAS RN: 10476-53-6
M. Wt: 275.34 g/mol
InChI Key: CWEPACWBWIOYID-UHFFFAOYSA-N
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Description

4-Hydroxypropranolol is a derivative of propranolol, a non-selective beta-adrenergic receptor antagonist . It has a molecular formula of C16H21NO3 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 4-Hydroxypropranolol involves glucuronidation of propranolol, a process catalyzed by enzymes in the human UGT1 and UGT2 families . The glucuronidation process involves the transfer of the sugar moiety from the cofactor UDP-glucuronic acid (UDPGA) to a nucleophilic group of the substrate .


Molecular Structure Analysis

The molecular structure of 4-Hydroxypropranolol consists of 16 carbon atoms, 21 hydrogen atoms, and 3 oxygen atoms . Its average mass is 275.343 Da and its monoisotopic mass is 275.152130 Da .


Chemical Reactions Analysis

The glucuronidation of propranolol to form 4-Hydroxypropranolol is a key chemical reaction . This reaction is catalyzed by enzymes in the human UGT1 and UGT2 families .


Physical And Chemical Properties Analysis

4-Hydroxypropranolol has an empirical formula of C16H21NO3·HCl . Its molecular weight is 311.80 .

Scientific Research Applications

Molecular Modeling in Chiral Separation

4-Hydroxypropranolol (4-OH-Prop) has been studied for its enantioseparation mechanism using carboxymethyl-β-cyclodextrin (CM-β-CD) in capillary electrophoresis. Molecular dynamics simulations and density functional theory calculations revealed that hydrogen bonds play a crucial role in the stabilization of the complex formed between 4-OH-Prop and CM-β-CD. This study contributes to understanding chiral discrimination in drug compounds (Nascimento et al., 2014).

Biotransformation by Endophytic Fungi

The biotransformation of propranolol to 4-OH-Prop by endophytic fungi has been investigated. Different fungi demonstrated the capability to biosynthesize the metabolite, highlighting their potential use in industrial applications for producing 4-OH-Prop enantiomers (Borges, Bonato, & Pupo, 2011).

Pharmacokinetic Modeling

Physiologically based pharmacokinetic (PBPK) modeling has been used to study the metabolism of propranolol to 4-hydroxypropranolol in relation to CYP2D6 genotypes. This research provides insights into how genetic variations can affect drug metabolism, emphasizing the importance of personalized medicine (Lee et al., 2020).

Analysis in Biological Samples

Techniques for the rapid determination of propranolol and 4-hydroxypropranolol in plasma have been developed, combining high-pressure liquid chromatography with fluorescence detection. This methodology is crucial for pharmacokinetic studies and understanding drug metabolism (Mason, Amick, & Waddle, 2006).

Cytochrome P450 Enzyme Activity

Studies have investigated the inactivation of cytochrome P450 enzymes by metabolites of 4-hydroxypropranolol, providing valuable information on the metabolic pathways and potential drug interactions involving this compound (Narimatsu et al., 2001).

Electrophysiological Effects in Medical Research

Research on electrophysiological effects of certain agents on isolated atrial myocytes treated with β-adrenoceptor antagonists, including propranolol, helps in understanding cardiac responses and potential arrhythmic effects of drugs (Pau et al., 2005).

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 4-Hydroxypropranolol . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Future Directions

Research on 4-Hydroxypropranolol is ongoing. One study found that glucuronidation of propranolol and 4-Hydroxypropranolol by all 19 members of the human UGT1 and UGT2 families was monitored . This research could lead to a better understanding of the metabolism of propranolol and its derivatives, potentially informing future therapeutic applications .

properties

IUPAC Name

4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-11(2)17-9-12(18)10-20-16-8-7-15(19)13-5-3-4-6-14(13)16/h3-8,11-12,17-19H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWEPACWBWIOYID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14133-90-5 (hydrochloride)
Record name 4-Hydroxypropranolol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010476536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70893062
Record name 4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70893062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxypropranolol

CAS RN

10476-53-6
Record name (±)-4-Hydroxypropranolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10476-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxypropranolol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010476536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-HYDROXYPROPRANOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2449QP4SVP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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